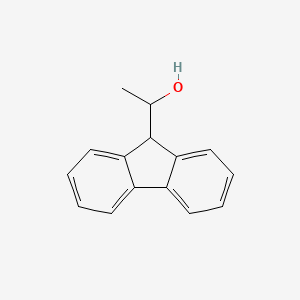

1-(9-Fluorenyl)ethanol

描述

Broader Context of Fluorene (B118485) Derivatives in Organic Synthesis, Materials Science, and Pharmaceutical Research

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered considerable interest across various scientific disciplines. entrepreneur-cn.comsioc-journal.cnresearchgate.net Their rigid, planar biphenyl (B1667301) structure, coupled with a large π-conjugated system, endows them with unique chemical, physical, and biological properties. sioc-journal.cn These characteristics make them highly versatile building blocks in organic synthesis and have led to their extensive investigation and application. sioc-journal.cnresearchgate.net

In organic synthesis , the fluorene core is readily modified, allowing for the introduction of various functional groups to synthesize a wide array of derivatives. sioc-journal.cn This has made them valuable intermediates in the creation of complex molecules. organic-chemistry.org

Materials science has seen a surge in the use of fluorene derivatives due to their excellent photoelectric properties, including fluorescence and conductivity, as well as their thermal stability. entrepreneur-cn.com They are key components in the fabrication of high-performance organic optoelectronic materials and devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. entrepreneur-cn.comrsc.org Researchers have successfully tuned the emission colors of fluorene-based materials across the visible spectrum by modifying the fluorene structure. entrepreneur-cn.com

In pharmaceutical research , fluorene derivatives have shown significant potential. entrepreneur-cn.com They serve as crucial intermediates in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). dataintelo.com The inherent biological activities of some fluorene derivatives, such as anti-tumor, anti-inflammatory, and antibacterial properties, have made them an important area of drug development research. entrepreneur-cn.com For instance, certain fluorenones are used to synthesize anti-cancer drugs. entrepreneur-cn.com The unique structure of fluorene derivatives allows them to interact with biological targets like enzymes and receptors, opening avenues for new therapeutic interventions. ontosight.ai

Importance of the 9-Position of Fluorene for Functionalization and Stereochemical Control

The 9-position of the fluorene ring is of particular strategic importance in organic synthesis. The benzylic protons at this position are acidic, making the carbon atom susceptible to nucleophilic substitution. asianpubs.org This reactivity allows for the facile introduction of a wide variety of functional groups, a key step in the synthesis of more complex fluorene derivatives. asianpubs.orgresearchgate.net

The ability to introduce substituents at the C-9 position provides a powerful tool for controlling the properties of the resulting molecules, such as solubility and emission wavelengths in polymers. lookchem.com Furthermore, functionalization at this position is crucial for exerting stereochemical control. The introduction of bulky groups at the 9-position can hinder axial rotation, which is a key factor in controlling the stereochemistry in certain reactions. The proximity of the 9-position to any chiral center introduced, as in the case of 1-(9-fluorenyl)ethanol, is strategic for influencing the stereochemical outcome of subsequent reactions. google.com

The Knoevenagel condensation is one of the many reactions that can be used to modify the 9-position, leading to the formation of a double bond and creating dibenzofulvene derivatives. mdpi.com The ability to readily alkylate the 9-position has also been exploited in the synthesis of various functionalized fluorenes. asianpubs.org This ease of modification has cemented the role of fluorene as a cornerstone in the development of organic semiconductors for applications like OLEDs, organic field-effect transistors, and organic photovoltaics. asianpubs.org

Overview of Stereochemical Challenges Associated with the Chiral Center at C1 in this compound

The presence of a chiral center at the C1 position of the ethanol (B145695) substituent in this compound introduces significant stereochemical considerations. The compound exists as a racemic mixture, meaning it is composed of equal amounts of two enantiomers: (R)-1-(9-Fluorenyl)ethanol and (S)-1-(9-Fluorenyl)ethanol. cymitquimica.com These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions.

The primary challenge and, conversely, the primary application of this chirality lies in the field of analytical chemistry. The individual enantiomers, particularly after conversion to chloroformate derivatives like (+)- and (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), are widely used as chiral derivatizing agents. nih.gov These agents react with other chiral molecules, such as amino acids and amines, to form diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov This allows for the determination of the enantiomeric composition of the original analyte, which is crucial in pharmaceutical development and biological studies. lookchem.comrsc.org

However, the synthesis of enantiomerically pure this compound itself presents a challenge. The synthesis of the racemic mixture is straightforward, but the separation of the enantiomers, known as optical resolution, is a more involved process. google.comgoogle.com This typically involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated, followed by the removal of the resolving agent to yield the pure enantiomers. google.com The ability to produce enantiomerically pure forms of this compound is essential for their application as chiral auxiliaries and derivatizing agents. cymitquimica.comlookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393297 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3023-49-2 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for ± 1 9 Fluorenyl Ethanol and Its Advanced Derivatives

Reductive Dehalogenation Strategies

Reductive dehalogenation serves as a potent method for the formation of a C-C bond at the 9-position of fluorene (B118485), starting from readily available 9-halofluorenes. A notable approach in this category involves the use of a strong reducing agent to generate a fluorenyl anion, which can then react with various electrophiles.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE)-Initiated Reductive Dehalogenation of 9-Bromofluorene (B49992).nih.govdntb.gov.ua

A novel and convenient method for the synthesis of fluorenyl alcohol derivatives employs the reductive dehalogenation of 9-bromofluorene initiated by tetrakis(dimethylamino)ethylene (TDAE). nih.govdntb.gov.ua This reaction is carried out in the presence of aldehydes, leading to the formation of the corresponding 9-substituted fluorenyl alcohols. The optimized reaction conditions involve treating 9-bromofluorene with an aldehyde (3 equivalents) and TDAE (1 equivalent) in dimethylformamide (DMF). The reaction mixture is stirred at -20 °C for one hour, followed by two hours at room temperature. nih.gov

This methodology has been successfully applied to a variety of aromatic aldehydes, affording the desired alcohol products in moderate yields. For instance, the reaction of 9-bromofluorene with benzaldehyde under the optimized conditions yields the corresponding alcohol at 56%. nih.gov The scope of the reaction with different aldehydes is summarized in the table below.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 1-(9-Fluorenyl)-1-phenylmethanol | 56 |

| 4-Methylbenzaldehyde | 1-(9-Fluorenyl)-1-(p-tolyl)methanol | 24 |

| 4-Methoxybenzaldehyde | 1-(9-Fluorenyl)-1-(4-methoxyphenyl)methanol | 34 |

| 4-Nitrobenzaldehyde | - | No alcohol product isolated |

It is noteworthy that strongly electrophilic aldehydes, such as 4-nitrobenzaldehyde, did not yield the expected alcohol product under these conditions, suggesting that the electronic nature of the aldehyde plays a crucial role in the reaction outcome. nih.gov

Mechanistic Considerations of Single Electron Transfer (SET) Processes in TDAE-Mediated Reactions.nih.govdntb.gov.ua

The reaction mechanism is proposed to proceed through two successive single electron transfers (SET) from TDAE to 9-bromofluorene. nih.govdntb.gov.ua TDAE is a powerful two-electron reductant capable of generating radical anions from organic halides. The first SET generates a 9-bromofluorenyl radical anion, which then expels a bromide ion to form the 9-fluorenyl radical. A second SET from another molecule of TDAE to the 9-fluorenyl radical leads to the formation of the fluorenyl anion. nih.gov

This highly reactive fluorenyl anion then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. The resulting alkoxide, upon hydrolysis during workup, affords the final fluorenyl alcohol derivative. nih.gov The generation of the fluorenyl anion via this SET process is a key step, enabling the formation of the new carbon-carbon bond. This mechanism highlights the utility of TDAE in promoting reactions that proceed through anionic intermediates under mild conditions. nih.gov

Catalytic Approaches to 9-Substituted Fluorenyl Alcohols

Catalytic methods offer an efficient and atom-economical alternative for the synthesis of 9-substituted fluorenyl alcohols. These approaches include reactions catalyzed by N-heterocyclic carbenes (NHCs), metal-free systems, and transition metals.

N-Heterocyclic Carbene (NHC)-Catalyzed Nucleophilic Addition of 9-(Trimethylsilyl)fluorene with Aldehydes.rsc.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. An NHC-catalyzed synthesis of fluorenyl alcohols has been developed, which involves the reaction of 9-(trimethylsilyl)fluorene with aldehydes. rsc.org In this process, the NHC catalyst facilitates the nucleophilic addition of the fluorenyl group to the aldehyde.

Interestingly, the reaction outcome can be switched between the formation of dibenzofulvenes and fluorenyl alcohols by tuning the reaction conditions. Specifically, the selective synthesis of fluorenyl alcohols is achieved by using a low loading of the NHC catalyst (1 mol%) and adding water to the reaction mixture. rsc.org This method provides access to a range of fluorenyl alcohols in yields from 40% to 95%. rsc.org The reaction demonstrates the versatility of NHC catalysis in controlling chemoselectivity.

Metal-Free Catalytic Alkylation of Fluorene with Alcohols.nih.govresearchgate.netrsc.org

A green and efficient metal-free protocol for the alkylation of fluorene with alcohols has been developed using potassium tert-butoxide (t-BuOK) as a catalyst. nih.govresearchgate.netrsc.org This method allows for the synthesis of 9-monoalkylfluorene derivatives in near quantitative yields under mild conditions. nih.govresearchgate.net The reaction proceeds by heating a mixture of fluorene, an alcohol, and a catalytic amount of t-BuOK in a suitable solvent. nih.gov

The proposed mechanism involves the in-situ formation of an aldehyde from the alcohol, which then condenses with fluorene to form a dibenzofulvene intermediate. Subsequently, a Meerwein–Ponndorf–Verley-type reduction of the exocyclic double bond of the dibenzofulvene by a potassium alkoxide yields the 9-alkylfluorene product. nih.gov This approach avoids the use of transition metals and provides a highly efficient route to 9-substituted fluorenes.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| t-BuOK | Toluene | 120 | 3 | ~99 |

| KOH | Toluene | 120 | 3 | 85 |

| t-BuONa | Toluene | 120 | 3 | 57 |

| NaOH | Toluene | 120 | 3 | Trace |

The choice of base is critical for the success of the reaction, with t-BuOK being significantly more effective than other bases like KOH, t-BuONa, and NaOH. researchgate.net

Transition Metal-Catalyzed C-C Bond Formations at the 9-Position of Fluorene.nih.govresearchgate.netrsc.org

Transition metal catalysis provides a powerful tool for the direct C-H functionalization of fluorene at the 9-position. Various catalytic systems based on earth-abundant and precious metals have been developed for the alkylation of fluorene with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the fluorene, followed by the hydrogenation of the resulting intermediate by the captured hydrogen. nih.govrsc.org

For example, an iron-based catalytic system comprising FeCl₂, phenanthroline, and KOtBu has been shown to be effective for the sp³ C-H alkylation of fluorene with a wide range of primary and secondary alcohols, producing 9-monoalkylated fluorenes in good yields. nih.gov Similarly, a ligand-free ruthenium complex, [Ru(p-cymene)Cl₂]₂, can catalyze the selective mono-C9-alkylation of fluorene with primary alcohols. researchgate.net Copper-catalyzed systems have also been successfully employed for this transformation. rsc.org These methods offer a sustainable and efficient route to 9-alkylated fluorenes, with water being the only byproduct. nih.gov

Multi-Step Pathways Involving Propargylic Alcohol Intermediates

The synthesis of (±)-1-(9-fluorenyl)ethanol and its derivatives can be strategically designed through multi-step pathways that utilize propargylic alcohol intermediates. These pathways offer a versatile approach to introduce functional complexity and construct the target molecular framework. A key starting material in such a sequence is a fluorene-based propargylic alcohol, such as 9-ethynyl-9-fluorenol.

The general strategy involves the initial preparation of a fluorene-containing propargylic alcohol, which can then be further elaborated to the desired 1-(9-fluorenyl)ethanol derivative. The synthesis of propargylic alcohols is a well-established transformation in organic chemistry, often achieved through the addition of a terminal alkyne to a carbonyl compound. In the context of fluorene chemistry, 9-fluorenone (B1672902) can serve as the carbonyl component.

A plausible synthetic sequence is outlined below:

Alkynylation of 9-Fluorenone: The first step involves the reaction of 9-fluorenone with a suitable acetylide, such as lithium acetylide or ethynylmagnesium bromide, to form 9-ethynyl-9-fluorenol. This reaction creates the crucial propargylic alcohol functionality attached to the fluorene core.

Functional Group Transformations: The terminal alkyne of 9-ethynyl-9-fluorenol provides a handle for various chemical modifications. For instance, it can undergo reactions such as hydration (e.g., using mercuric sulfate in aqueous sulfuric acid) to yield a ketone, or it can be involved in coupling reactions to introduce further substituents.

Reduction to the Target Alcohol: The subsequent reduction of the acetylenic or a derived keto group is the final step to yield a this compound derivative. For instance, if the alkyne is hydrated to a ketone, a simple reduction with a reagent like sodium borohydride would furnish the desired racemic alcohol.

This multi-step approach, commencing with the formation of a propargylic alcohol intermediate, allows for the synthesis of a diverse range of this compound derivatives by varying the nature of the acetylide and the subsequent transformations of the alkyne functionality.

Asymmetric Transfer Hydrogenation for Enantioselective Synthesis of this compound

Asymmetric transfer hydrogenation (ATH) stands out as a powerful and efficient method for the enantioselective synthesis of chiral alcohols, including this compound. This technique involves the transfer of hydrogen from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to a prochiral ketone, catalyzed by a chiral transition metal complex. Ruthenium(II) complexes bearing chiral ligands have proven to be particularly effective for this transformation.

The substrate for the ATH synthesis of this compound is 9-acetylfluorene. The success of this enantioselective reduction hinges on the design and application of the chiral catalyst.

The most successful chiral ruthenium catalysts for ATH are the Noyori-Ikariya type catalysts, which are typically composed of a Ru(II) center, an arene ligand (such as p-cymene), and a chiral N-tosylated diamine ligand, like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) mdpi.comresearchgate.net. These catalysts are highly active and provide excellent enantioselectivity for the reduction of a wide range of aryl ketones.

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then transfers hydrogen to the ketone through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

The application of these catalysts is experimentally straightforward. The reaction is typically carried out in a suitable solvent, such as isopropanol, which also serves as the hydrogen donor, in the presence of a base like potassium hydroxide or sodium isopropoxide. The catalyst loading can be very low, often in the range of 0.1 to 1 mol%, and the reactions generally proceed with high conversions and enantiomeric excesses (ee).

Below is a table summarizing the performance of a representative chiral ruthenium catalyst in the asymmetric transfer hydrogenation of an aryl ketone, illustrating the typical efficiency of such systems.

| Catalyst | Substrate | H-Donor | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| RuCl(R,R)-TsDPEN | Acetophenone | i-PrOH | KOH | 25 | 4 | >99 | 98 (R) |

This data is representative of the performance of Noyori-type catalysts in the ATH of aryl ketones.

The enantioselectivity of the asymmetric transfer hydrogenation is profoundly influenced by the electronic and steric properties of the chiral ligand coordinated to the ruthenium center acs.orgmorressier.comnih.gov.

Electronic Effects: The electronic nature of the substituents on the ligand can impact the catalytic activity and enantioselectivity. Electron-donating groups on the arene ligand of the catalyst can enhance the electron density at the ruthenium center, which can influence the hydride transfer step. Similarly, modifications to the electronic properties of the N-sulfonyl group in the diamine ligand can fine-tune the catalyst's performance.

Steric Effects: The steric bulk of the ligand plays a crucial role in creating a well-defined chiral environment around the metal center. The bulky substituents on the diamine ligand, such as the phenyl groups in TsDPEN, create steric interactions with the substrate in the transition state. This steric hindrance directs the approach of the ketone to the ruthenium hydride in a specific orientation, favoring the formation of one enantiomer. The interplay of steric repulsion between the ligand and the larger substituent on the ketone is a key factor in achieving high enantioselectivity nih.gov.

For the reduction of 9-acetylfluorene, the bulky fluorenyl group will have a significant steric interaction with the chiral ligand. A well-designed catalyst will exploit this interaction to achieve high facial discrimination. The choice of the arene ligand on the ruthenium can also contribute to the steric environment. For instance, replacing p-cymene with a bulkier arene can further enhance the steric control and, consequently, the enantioselectivity of the reduction.

The following table illustrates the effect of ligand modification on the enantioselectivity of the ATH of a generic aryl ketone, highlighting the importance of both electronic and steric factors.

| Ligand Modification | Key Effect | Impact on Enantioselectivity |

| Increased steric bulk on the diamine | Enhanced steric repulsion with the larger ketone substituent | Generally leads to higher enantiomeric excess |

| Electron-donating groups on the arene | Increased electron density at the Ru center | Can modulate catalyst activity and selectivity |

| Electron-withdrawing groups on the N-sulfonyl group | Affects the acidity of the N-H proton and the catalyst's electronic properties | Can fine-tune the catalyst for optimal performance |

Stereochemical Aspects and Enantioenrichment Strategies for 1 9 Fluorenyl Ethanol

Enantioselective Synthetic Routes

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.orgwikipedia.org This is typically achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the reaction pathway to favor the formation of one enantiomer over the other. wikipedia.org

The development of effective chiral catalysts is central to the asymmetric synthesis of chiral fluorenols. A notable advancement is the use of palladium(II)/chiral norbornene (NBE*) cooperative catalysis. nih.gov This strategy enables an enantioconvergent process where a racemic starting material is converted into a single, enantioenriched product. nih.gov

In one such protocol, readily available racemic secondary ortho-bromobenzyl alcohols are used as starting materials. nih.gov The process involves a Pd(II)-initiated oxidation of the racemic alcohol to an achiral ketone intermediate. nih.gov Subsequently, a Pd(0)/NBE* co-catalyzed asymmetric Catellani-type reaction occurs between the in-situ generated ketone and an aryl iodide. nih.gov The chiral norbornene (NBE) acts as the sole source of chirality in this transformation, guiding the reaction to produce enantioenriched fluorenols with excellent enantioselectivities. nih.gov The versatility of the NBE cocatalyst is crucial for achieving both high reactivity and selectivity. nih.gov

Table 1: Example of Chiral Catalyst System for Enantioconvergent Fluorenol Synthesis

| Catalytic System | Starting Materials | Product Type | Enantioselectivity (ee) | Source |

|---|

The field of fluorene (B118485) chemistry has seen significant exploration of various asymmetric catalytic systems to prepare chiral fluorenes with high optical purity. researchgate.net Over the past fifteen years, both transition-metal catalysis and organo-catalysis have emerged as powerful tools. researchgate.net The unique physical properties of the chiral fluorene scaffold make it a valuable component in bioactive molecules, ligands, and advanced materials, driving the development of these synthetic methods. researchgate.net

Strategies often focus on creating the stereogenic center at the C9 position. researchgate.net Palladium/norbornene (Pd/NBE) cooperative catalysis, in particular, has proven to be a powerful strategy for synthesizing polysubstituted arenes, including racemic fluorenols. nih.gov The development of an asymmetric version using a chiral norbornene ligand (Pd/NBE*) represents a significant step forward, allowing for the enantioselective synthesis of these valuable compounds. nih.gov Other catalytic systems, such as those involving zinc, have also been successfully applied in asymmetric reactions like Mannich and aldol (B89426) reactions to create other types of chiral centers, highlighting the broad interest in asymmetric catalysis for generating stereochemically complex molecules. nih.gov

Chiral Resolution Techniques for Racemic 1-(9-Fluorenyl)ethanol

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach is widely used when direct asymmetric synthesis is not feasible or when the racemic compound is readily available.

One of the most common methods for chiral resolution involves converting the pair of enantiomers into a pair of diastereomers. wikipedia.orgpharmtech.com This is achieved by reacting the racemic mixture with an enantiomerically pure compound known as a chiral resolving agent or chiral derivatizing agent. wikipedia.orgnih.gov Unlike enantiomers, which have identical physical properties, diastereomers have different physical characteristics, such as solubility and chromatographic retention, allowing them to be separated by standard techniques like crystallization or chromatography. pharmtech.com

For an alcohol like this compound, this can be accomplished by reacting it with a chiral acid to form diastereomeric esters. A highly relevant chiral derivatizing agent in this context is (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.gov FLEC reacts with chiral alcohols and amines to form stable diastereomers that can be effectively separated using liquid chromatography (LC), supercritical fluid chromatography (SFC), or capillary electrophoresis (CE). nih.gov After separation, the chiral auxiliary (the FLEC moiety) can be cleaved to yield the pure enantiomers of the original alcohol. tcichemicals.com This method is advantageous when a clear separation of the diastereomers can be achieved by conventional HPLC on silica (B1680970) gel. tcichemicals.com

Direct separation of enantiomers without prior derivatization is possible using chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). csfarmacie.cz A CSP is a chromatographic packing material that is itself chiral. chromatographyonline.com Enantiomers interact differently with the CSP, forming transient, noncovalent diastereomeric complexes with distinct stabilities. chromatographyonline.com This difference in interaction strength leads to different retention times, enabling their separation. chromatographyonline.com

Various types of CSPs have been developed, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. csfarmacie.czfree.frnih.gov For the separation of alcohol enantiomers like this compound, polysaccharide-based CSPs are often effective. nih.gov The choice of mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), isopropanol), is critical for optimizing resolution. csfarmacie.cznih.gov The separation of a structurally similar compound, 2,2,2-trifluoro-1-(9-anthryl)ethanol, has been demonstrated on a quinidine-carbamate based CSP, showcasing the applicability of this technique to aromatic alcohols. nih.gov Supercritical fluid chromatography (SFC) with CSPs has also become a successful and often faster alternative to HPLC for enantiomeric separations. free.fr

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector | Typical Applications | Source |

|---|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., Chiralcel OD) | Broad range of racemic compounds, including alcohols | nih.gov |

| Glycopeptide Antibiotic-based | Teicoplanin, Vancomycin | Amino acids, non-steroidal anti-inflammatory drugs | csfarmacie.cznih.gov |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Compounds with π-electron systems | free.fr |

Methodologies for Determining Enantiomeric Excess and Optical Purity

After performing an asymmetric synthesis or a chiral resolution, it is essential to determine the success of the process by measuring the enantiomeric purity of the product. The most common metric for this is enantiomeric excess (ee). wikipedia.org Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an ee of 40%. wikipedia.org

The determination of enantiomeric excess is most commonly performed using chromatographic methods such as chiral HPLC, GC, or CE. heraldopenaccess.us Chiral HPLC is the predominant technique, where the area of the chromatographic peak for each enantiomer is measured. heraldopenaccess.usuma.es Assuming the detector response is the same for both enantiomers, the ee can be calculated directly from the peak areas. uma.es Common nonspecific detectors like UV-Vis or fluorescence detectors are typically used. heraldopenaccess.us

In addition to chromatography, chiroptical methods can be employed. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful tool. nih.gov Modern approaches combine CD spectroscopy with multivariate regression models to rapidly determine the ee and even the complete stereoisomeric composition of a mixture without the need for chromatographic separation. nih.gov This high-throughput screening method is particularly useful for optimizing asymmetric reactions. nih.gov

Table 3: Methods for Determining Enantiomeric Excess (ee)

| Method | Principle | Advantages | Common Detectors | Source |

|---|---|---|---|---|

| Chiral HPLC | Differential retention on a chiral stationary phase. | High accuracy, widely applicable, can be preparative. | UV-Vis, Fluorescence, Mass Spectrometry (MS) | heraldopenaccess.usuma.es |

| Chiral GC | Differential partitioning with a chiral stationary phase in a capillary column. | High resolution, suitable for volatile compounds. | Flame Ionization Detector (FID), MS | heraldopenaccess.us |

| Chiral CE | Differential electrophoretic mobility in the presence of a chiral selector. | High efficiency, small sample requirement. | UV-Vis | nih.gov |

Derivatization Chemistry and Advanced Analytical Applications of 1 9 Fluorenyl Ethanol Derivatives

Chiral Derivatizing Reagents based on 1-(9-Fluorenyl)ethanol

The primary analytical application stemming from this compound is the synthesis of chiral derivatizing agents (CDAs). These agents are designed to react with functional groups of analyte enantiomers, such as the amino group in amino acids, to form diastereomeric derivatives. This indirect approach to chiral separation is powerful because the resulting diastereomers can be separated on common achiral stationary phases, obviating the need for more specialized and often expensive chiral columns.

(+)-1-(9-Fluorenyl)ethyl Chloroformate, commonly known as FLEC, is a prominent chiral derivatizing reagent derived from this compound. nih.govsigmaaldrich.com It is widely used for the chiral separation and analysis of primary and secondary amino acids and amines. scientificlabs.ienacchemical.com FLEC reacts with the amine group of a chiral analyte to form stable diastereomeric carbamates. acs.org The fluorenyl moiety in the FLEC molecule is a strong chromophore and fluorophore, which imparts excellent sensitivity for detection by UV absorbance or, more commonly, fluorescence detection. nacchemical.comresearchgate.net This reaction converts the enantiomers into diastereomers, which can then be resolved using achiral chromatographic techniques. nih.govacs.org The versatility of FLEC has been demonstrated over three decades in various analytical applications for a broad range of molecules. nih.gov

FLEC has been extensively applied to the enantioselective analysis of chiral amino acids and amines across various matrices, from biological fluids to environmental samples. nih.govnih.gov The derivatization with FLEC introduces the highly fluorescent fluorenyl group, enabling the detection of analytes at very low concentrations. rsc.orgrsc.org The formation of diastereomers allows for their separation and quantification, providing crucial information on the enantiomeric composition of the original sample. acs.org This is particularly important in pharmaceutical sciences, biomedical research, and metabolomics, where the physiological function and activity of molecules are often enantiomer-specific. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a primary technique for the analysis of FLEC-derivatized compounds. nacchemical.com The derivatives are typically separated on a reversed-phase (RP) column. nacchemical.comrsc.org The high sensitivity of fluorescence detection is a significant advantage, allowing for the quantification of amino acids in small sample volumes, such as 50 μL of plasma. nih.gov The excitation and emission wavelengths for FLEC derivatives are typically around 260 nm and 315 nm, respectively. researchgate.net

The indirect chiral analysis via FLEC derivatization has weaknesses, primarily related to reaction kinetics and the potential for enantiomeric impurities in the derivatizing reagent, which can lead to inaccuracies. nih.gov However, the method's robustness and sensitivity have made it a staple in many laboratories. For instance, it has been used for the enantioselective analysis of the herbicide glufosinate (B12851) and to determine the optical purity of α-amino acids. sigmaaldrich.comscientificlabs.ie

| Analyte | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| D/L-Carnitine | Not Specified | Not Specified | UV and Fluorescence | Stable derivative suitable for routine assays; detection of D-enantiomer as low as 0.2%. | nih.gov |

| Amino Acids in Pharmaceuticals | C12 RP-HPLC | Ternary mixture of TEA phosphate (B84403) buffer (pH 2.5), methanol (B129727), and THF | Fluorometric | Method compared favorably with standard OPA derivatization, offering more stable derivatives. | nih.gov |

| Amino Acids in Plasma | C18 Gemini-NX (two in series) | Gradient Elution | UV and Fluorescence | Quantification of 33 amino acids from a small plasma volume (50 μL). | nih.gov |

| Glufosinate | Reversed-phase HPLC | Not Specified | Fluorescence | Successful enantioselective analysis of the herbicide. | nacchemical.com |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and sensitivity for the analysis of FLEC derivatives. nih.gov This technique is particularly valuable for complex biological samples where co-eluting peaks can interfere with fluorescence detection. researchgate.net LC-MS/MS methods have been developed for the determination of D- and L-enantiomers of the neurotoxin β-methylamino-L-alanine (BMAA) in cyanobacterial samples. rsc.orgresearchgate.net In these methods, derivatization with (+)-FLEC produces chromatographically separable diastereomers. rsc.org The identification is confirmed using retention time and multiple reaction monitoring (MRM) transitions, which enhances the reliability of the results. researchgate.netresearchgate.net The limit of quantification (LOQ) for BMAA enantiomers using this method was reported to be 0.3 µg/g wet weight. rsc.org

| Analyte | Method | Derivatizing Agent | Key Finding | Reference |

|---|---|---|---|---|

| D/L-BMAA | LC-ESI-MS/MS | (+)-FLEC | LOQ of 0.3 µg/g wet weight for each enantiomer; method accuracy of 98–108%. | rsc.orgresearchgate.net |

| Chiral Amino Acids | LC-IM-MS | AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Demonstrates the potential of coupling LC with ion mobility-mass spectrometry for fast enantioselective analysis. | nih.govacs.org |

| DL-Amino Acids | TIMS-TOFMS | (+)-FLEC | Fast enantiomeric separation achieved by forming diastereomers and analyzing them by trapped ion mobility spectrometry. | acs.org |

Capillary electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative to HPLC for resolving FLEC-derivatized enantiomers. nih.govwiley.com CE separates molecules based on their charge-to-size ratio in an electric field. chromatographytoday.comlibretexts.org After derivatization with FLEC, the resulting diastereomers often exhibit sufficient differences in their electrophoretic mobilities to be separated. acs.org Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enhance separation. nih.govnih.gov

CE methods using FLEC have been developed for the analysis of various amino acids. nih.gov In some applications, a fully automated micellar electrokinetic chromatography (MEKC) method with in-capillary derivatization of amino acids with FLEC has been successfully implemented. nih.govepa.gov This approach minimizes sample handling and improves reproducibility. nih.gov For instance, a CE-MS method using FLEC as a labeling agent successfully separated 14 chiral amino acids with limits of detection in the nanomolar range. nih.gov The application of laser-induced fluorescence (LIF) detection in CE can further improve sensitivity, allowing for the direct determination of enantiomeric impurities as low as 0.005%. nih.gov

| Technique | Chiral Selector/Reagent | Key Feature | Finding | Reference |

|---|---|---|---|---|

| CZE/MEKC | (+/-)-FLEC, gamma-cyclodextrin | UV and Laser-Induced Fluorescence (LIF) Detection | LIF detection allowed for direct determination of 0.005% enantiomeric impurity. | nih.gov |

| MEKC-MS | (-)-FLEC, ammonium (B1175870) perfluorooctanoate (APFO) | In-capillary derivatization | Fully automated chiral analysis of D- and L-amino acids. | nih.govepa.gov |

| CE-MS | FLEC | Analysis of cerebrospinal fluid | Separation of 14 chiral amino acids with nmol/L limits of detection. | nih.gov |

| HPLC and CE | (+)-FLEC | Analysis of D/L-carnitine | The FLEC derivative proved to be very stable, allowing for automated assays by either HPLC or CE. | nih.gov |

A critical consideration in the indirect chiral analysis of amino acids is the potential for racemization (the conversion of one enantiomer into its mirror image, leading to a 1:1 mixture) during sample preparation or the derivatization reaction itself. rsc.org Strong acid hydrolysis, a common method for releasing individual amino acids from proteins, is known to cause optical inversion and can lead to inaccurate enantiomeric ratios. rsc.orgresearchgate.net

To mitigate this risk, milder methods are employed. Enzymatic hydrolysis is often preferred over acid hydrolysis as it avoids racemization artifacts, ensuring that the determined enantiomeric composition accurately reflects that of the original sample. rsc.orgresearchgate.net The derivatization reaction with FLEC itself is generally fast and proceeds under mild conditions, which helps to preserve the stereochemical integrity of the analytes. nih.gov Ensuring an excess of the derivatizing reagent and optimizing reaction time and temperature are also crucial steps to achieve quantitative derivatization without inducing racemization. nih.gov

Applications in Enantioselective Analysis of Chiral Amino Acids and Amines

Protecting Group Chemistry Utilizing Fluorenyl Alcohols and Analogues

The structural framework of fluorenyl alcohols, particularly the 9-substituted fluorenyl moiety, has proven to be a valuable platform for the development of robust protecting groups in organic synthesis. These groups are prized for their steric bulk and specific cleavage conditions, which allow for the selective masking and unmasking of various functional groups.

The 9-Phenyl-9-fluorenyl (PhF) Group for Hydroxyl, Amine, and Carboxylic Acid Protection

The 9-phenyl-9-fluorenyl (PhF) group, also referred to as the phenylfluoren-9-yl (Pf) group, is a sterically demanding protecting group that shares structural similarities with the more common trityl (triphenylmethyl, Tr) group. nih.govaalto.fi However, a key distinction is its significantly greater stability under acidic conditions; the PhF group is reported to be over 6,000 times more acid-stable than the trityl group, expanding its utility in multi-step synthesis. nih.gov

Initially recognized for its exceptional ability to prevent racemization at the α-carbon of amino acids, the PhF group has been extensively used for the protection of the Nα-amino group. nih.govaalto.firesearchgate.net Its large size effectively shields the α-proton, preventing epimerization during reactions that involve the formation of enolates or other reactive intermediates at the carbonyl position. nih.govaalto.fi This has made it an outstanding choice for the enantiospecific synthesis of complex molecules derived from chiral amino acids. nih.govsemanticscholar.org

Beyond its primary application in amino acid chemistry, the utility of the PhF group has been extended to the protection of other key functional groups. It serves as an effective protecting group for hydroxyls in alcohols, amines, and carboxylic acids. acs.orgnih.govacs.org Its application has also been demonstrated for thiols, amides, and sulfonamides. acs.orgacs.org The introduction of this bulky group transforms the protected moiety, altering its reactivity and allowing for chemical manipulations at other sites within a molecule.

| Functional Group | Protected Substrate Example | Key Advantage of PhF Protection |

|---|---|---|

| Amine (α-Amino Acid) | Nα-PhF-Amino Acid Esters | Prevents racemization at the α-center. nih.govresearchgate.net |

| Hydroxyl (Alcohol) | Primary and Secondary Alcohols | Allows for chemoselective protection. nih.govacs.org |

| Carboxylic Acid | PhF-Protected Carboxylic Acids | Stable protecting group removable under specific acidic conditions. acs.org |

Chemoselective Introduction and Deprotection Strategies

The methods for introducing and removing the 9-phenyl-9-fluorenyl (PhF) group have evolved to enhance efficiency, yield, and chemoselectivity. These strategies are critical for integrating PhF protection into complex synthetic routes.

Introduction Strategies

The traditional method for installing the PhF group involves the use of 9-bromo-9-phenylfluorene (B18599) with reagents like potassium phosphate (K₃PO₄) and lead nitrate (B79036) (Pb(NO₃)₂). aalto.fiacs.org While effective, this protocol is often characterized by very long reaction times, sometimes lasting several days, and can result in variable yields. researchgate.netacs.orgnih.gov

To overcome these limitations, a milder, more rapid, and highly efficient procedure has been developed. This improved method utilizes 9-chloro-9-phenylfluorene (PhFCl) in the presence of N-methylmorpholine (NMM) and silver nitrate (AgNO₃). acs.orgnih.govacs.org This protocol allows for the protection of amines, alcohols, and carboxylic acids in excellent yields, often in a fraction of the time required by the traditional method. nih.govacs.org For the direct protection of free α-amino acids, a one-pot procedure involving silylation with N,O-bis(trimethylsilyl)acetamide (BSA) prior to the addition of PhFCl/NMM/AgNO₃ has proven to be rapid and nearly quantitative. researchgate.netnih.govacs.org

The chemoselectivity of PhF introduction is a significant advantage. Using the PhFCl/AgNO₃ conditions, a primary alcohol can be selectively protected in the presence of a carboxylic acid or a primary ammonium salt. researchgate.netnih.govacs.org Furthermore, it is possible to achieve moderate yields for the protection of primary alcohols in the presence of secondary alcohols. researchgate.netnih.govacs.org

| Substrate | Reagents | Typical Conditions | Key Feature |

|---|---|---|---|

| Amines, Alcohols, Carboxylic Acids | 9-bromo-9-phenylfluorene/K₃PO₄/Pb(NO₃)₂ | Slow, often requires several days. | Traditional method, variable yields. acs.org |

| Amines, Alcohols, Carboxylic Acids | 9-chloro-9-phenylfluorene (PhFCl)/NMM/AgNO₃ | Rapid, high yields. | Modern, efficient method. nih.gov |

| Unprotected α-Amino Acids | 1. BSA; 2. PhFCl/NMM/AgNO₃ | Rapid, near-quantitative yields. | Efficient one-pot procedure. researchgate.netacs.org |

| Primary Sulfonamides, Amides | 9-phenyl-9-fluorenol (PhFOH)/BF₃·OEt₂/K₃PO₄ | Moderate to good yields. | Specific for amides/sulfonamides. acs.orgacs.org |

Deprotection Strategies

The cleavage of the PhF group is typically accomplished under acidic conditions, taking advantage of its acid lability. acs.org The specific conditions required for deprotection can be tuned based on the nature of the protected functional group. PhF-protected ethers (from alcohols) and esters (from carboxylic acids) are particularly sensitive to acid, requiring only a few minutes of treatment with a mild solution of 1% trifluoroacetic acid (TFA) and 1% triisopropylsilane (B1312306) (TIPS) for complete removal. acs.org

In addition to acidic hydrolysis, several other methods have been established for the deprotection of N-PhF groups. These include hydrogenolysis, solvolysis under more strongly acidic conditions, and reduction with lithium or sodium in liquid ammonia. aalto.fi Other reported reagents for cleavage include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with triethylsilane, and iodine in methanol. aalto.fi This variety of deprotection methods provides valuable orthogonality, allowing for the selective removal of the PhF group while other protecting groups remain intact.

| Method | Reagents/Conditions | Applicability |

|---|---|---|

| Mild Acid Hydrolysis | 1% TFA / 1% TIPS in CH₂Cl₂ | Highly effective for PhF-ethers and PhF-esters. acs.org |

| Hydrogenolysis | H₂, Pd/C | Common for N-PhF cleavage. aalto.fi |

| Strong Acid Solvolysis | Strongly acidic media | General deprotection. nih.gov |

| Dissolving Metal Reduction | Li/NH₃ or Na/NH₃ | Alternative for N-PhF cleavage. aalto.fi |

| Iodine-Mediated | I₂ in MeOH | Specific N-PhF cleavage. aalto.fi |

Compound Index

| Compound Name |

|---|

| (+/-)-1-(9-Fluorenyl)ethanol |

| 9-bromo-9-phenylfluorene |

| 9-chloro-9-phenylfluorene |

| 9-phenyl-9-fluorenol |

| Iodine |

| Lead nitrate |

| Lithium |

| Methanol |

| N,O-bis(trimethylsilyl)acetamide |

| N-methylmorpholine |

| Potassium phosphate |

| Silver nitrate |

| Sodium |

| Triethylsilane |

| Trifluoroacetic acid |

| Triisopropylsilane |

| Trimethylsilyl trifluoromethanesulfonate |

| Triphenylmethyl |

Emerging Research Directions and Future Prospects in 1 9 Fluorenyl Ethanol Chemistry

Development of Novel and Sustainable Synthetic Routes for Enantiopure 1-(9-Fluorenyl)ethanol

The synthesis of enantiomerically pure this compound is a cornerstone of its application in various fields. Traditional synthetic methods, while effective, often rely on harsh reagents and generate significant waste. Consequently, a major thrust of current research is the development of novel and sustainable synthetic routes. These "green chemistry" approaches aim to reduce the environmental impact of chemical processes by utilizing less hazardous substances and improving atom economy. au.dkuclouvain.be

One promising strategy involves the use of biocatalysis, where enzymes are employed to perform stereoselective transformations. For instance, the enzymatic reduction of 9-acetylfluorene can yield enantiopure (R)- or (S)-1-(9-fluorenyl)ethanol with high selectivity under mild reaction conditions. This approach not only offers excellent enantioselectivity but also operates in aqueous media, further enhancing its environmental credentials. Another avenue being explored is the use of catalytic asymmetric hydrogenation with recyclable catalysts, which minimizes waste by allowing the catalyst to be used in multiple reaction cycles. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also a key area of focus for improving efficiency and reducing solvent usage. google.com

Future research in this area will likely focus on the discovery of more robust and efficient enzymes, the development of novel catalytic systems based on earth-abundant metals, and the optimization of reaction conditions to further improve the sustainability of enantiopure this compound synthesis.

Exploration of Advanced Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The stereoselective synthesis of this compound is heavily reliant on the use of advanced catalytic systems. nih.gov Researchers are continuously seeking to develop catalysts that offer higher stereoselectivity, greater efficiency, and broader substrate scope. A significant area of investigation is the use of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netrsc.org These catalysts, when combined with chiral ligands, can achieve excellent enantioselectivities in the reduction of 9-acetylfluorene to this compound. dicp.ac.cnmdpi.com

The table below summarizes some of the advanced catalytic systems being explored for the synthesis of chiral alcohols, which are relevant to the production of enantiopure this compound.

| Catalyst Type | Key Features | Potential Advantages |

| Ruthenium-based catalysts | High activity and enantioselectivity in asymmetric hydrogenation. | Efficient for the reduction of ketones to chiral alcohols. researchgate.net |

| Enzyme catalysts (Biocatalysis) | High stereoselectivity under mild, aqueous conditions. | Environmentally friendly and sustainable. unito.it |

| Organocatalysts | Metal-free catalysis, avoiding heavy metal contamination. | Can offer unique selectivity profiles. |

Future work in this domain will likely involve the use of computational modeling to design more effective chiral ligands and the exploration of novel catalytic concepts, such as dual catalysis and photoredox catalysis, to achieve even greater control over the stereochemical outcome of the reaction.

Expanding the Scope of Analytical Applications of FLEC and Similar Chiral Auxiliaries

1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a well-established chiral derivatizing agent derived from this compound. nih.gov It is widely used in the separation and analysis of enantiomers of various compounds, including amino acids, pharmaceuticals, and environmental pollutants. nih.gov Current research is focused on expanding the scope of FLEC's analytical applications and developing new chiral auxiliaries with improved properties. wikipedia.orgepfl.chepfl.ch

One area of active investigation is the use of FLEC in conjunction with advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS). sigmaaldrich.com These combinations allow for the highly sensitive and selective determination of enantiomeric composition in complex biological and environmental samples. Researchers are also exploring the development of novel FLEC analogues with different fluorescent properties or reactive groups to enhance detection sensitivity and broaden the range of analytes that can be derivatized.

The development of new chiral auxiliaries that offer complementary selectivity to FLEC is another important research direction. sigmaaldrich.comnih.gov This would provide analysts with a broader toolkit for tackling challenging chiral separations. The design of these new auxiliaries often involves modifying the core fluorenyl structure or introducing different stereogenic centers to alter the diastereomeric interactions with the analyte.

The following table highlights the key analytical applications of FLEC.

| Application Area | Analytical Technique | Significance |

| Amino Acid Analysis | HPLC, LC-MS | Crucial for proteomics, metabolomics, and food science. nih.gov |

| Pharmaceutical Analysis | Chiral Chromatography | Essential for quality control and pharmacokinetic studies of chiral drugs. |

| Environmental Monitoring | GC-MS, LC-MS | Enables the detection and quantification of chiral pollutants. |

The future of this field lies in the development of "smart" chiral auxiliaries that can be tailored for specific analytical challenges and the integration of FLEC-based derivatization with automated analytical platforms for high-throughput screening.

Application in the Design of Chiral Ligands for Asymmetric Catalysis

The rigid and well-defined structure of the 9-fluorenyl group makes this compound an attractive scaffold for the design of chiral ligands for asymmetric catalysis. researchgate.net Chiral ligands play a crucial role in transition metal-catalyzed reactions by creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. ntu.edu.sgnih.govmdpi.com

Researchers are exploring the synthesis of various derivatives of this compound that can be incorporated into different classes of chiral ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs). nih.gov These ligands can then be used in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and C-H functionalization reactions. nih.gov The steric bulk and electronic properties of the fluorenyl group can be fine-tuned by introducing substituents on the aromatic rings, allowing for the optimization of the ligand's performance for a specific catalytic reaction.

A key advantage of using this compound as a building block for chiral ligands is the potential for modular synthesis. nih.gov This allows for the rapid generation of a library of ligands with diverse steric and electronic properties, which can then be screened for optimal performance in a particular catalytic reaction.

The table below provides examples of reaction types where chiral ligands derived from fluorenyl scaffolds could be applied.

| Asymmetric Reaction | Metal Catalyst | Potential Application |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Synthesis of chiral alcohols, amines, and alkanes. |

| Allylic Alkylation | Palladium, Iridium | Formation of chiral C-C bonds. |

| Heck Reaction | Palladium | Asymmetric synthesis of substituted alkenes. |

| Suzuki-Miyaura Coupling | Palladium | Synthesis of axially chiral biaryls. nih.gov |

Future research in this area will focus on the development of novel ligand architectures based on the this compound scaffold and their application in challenging and previously inaccessible asymmetric transformations. The use of high-throughput screening methods will be crucial for the rapid discovery of new and effective catalyst systems.

Computational and Theoretical Studies for Predicting Reactivity and Stereochemical Outcomes

Computational and theoretical studies are becoming increasingly important in the field of chemistry for understanding reaction mechanisms and predicting the outcomes of chemical reactions. In the context of this compound chemistry, these methods are being used to gain insights into the factors that control reactivity and stereoselectivity.

For example, density functional theory (DFT) calculations can be used to model the transition states of reactions involving this compound and its derivatives. This allows researchers to understand the origins of stereoselectivity in asymmetric catalytic reactions and to design more effective chiral ligands and catalysts. Molecular mechanics and molecular dynamics simulations can be used to study the conformational preferences of molecules and the interactions between molecules, which is crucial for understanding the behavior of chiral auxiliaries like FLEC. nih.gov

These computational tools can also be used to predict the spectroscopic properties of molecules, such as their NMR and circular dichroism (CD) spectra. This information can be invaluable for the characterization of new compounds and for the determination of their absolute configuration. nih.gov

The synergy between computational and experimental studies is a powerful approach for advancing our understanding of this compound chemistry. Computational predictions can guide experimental design, while experimental results can be used to validate and refine theoretical models. This iterative process is expected to accelerate the pace of discovery in this field.

Potential Utility of this compound Scaffolds in Material Science and Optoelectronics

The unique photophysical and electronic properties of the fluorene (B118485) moiety have led to its widespread use in the development of advanced materials for optoelectronic applications. nbinno.comrsc.org The incorporation of the chiral this compound scaffold into these materials offers the potential to create novel materials with chiroptical properties, such as circularly polarized luminescence (CPL). researchgate.netrsc.org

Researchers are exploring the synthesis of polymers and dendrimers containing the this compound unit. mdpi.comrsc.org These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nbinno.comrsc.org The chirality of the this compound unit can influence the morphology and self-assembly of these materials, which in turn can affect their electronic and optical properties. rsc.orgfelixfreire.com

For instance, chiral polymers derived from this compound could exhibit helical structures, which can lead to strong CPL activity. rsc.org This property is highly desirable for applications in 3D displays, secure communications, and bio-imaging. Furthermore, the fluorene core is known for its high charge carrier mobility, which is a key requirement for efficient organic electronic devices. nbinno.com

The table below outlines potential applications of materials derived from this compound.

| Application Area | Material Type | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Chiral polymers, small molecules | Circularly polarized luminescence, high efficiency. nbinno.com |

| Organic Photovoltaics (OPVs) | Donor-acceptor polymers | High charge carrier mobility, broad absorption. rsc.org |

| Chiral Sensors | Fluorescent polymers | Enantioselective recognition of chiral analytes. |

| Advanced Displays | CPL-active materials | 3D imaging and information encryption. |

The future of this research area lies in the rational design and synthesis of new materials based on the this compound scaffold with tailored optical and electronic properties. A deeper understanding of the relationship between molecular structure, chirality, and material properties will be crucial for the development of next-generation optoelectronic devices. researchgate.net

常见问题

How is (+/-)-1-(9-Fluorenyl)ethanol synthesized and resolved into enantiomers for chiral applications?

Basic Research Question

Methodological Answer:

The racemic mixture of (±)-1-(9-Fluorenyl)ethanol is typically synthesized via Grignard addition to 9-fluorenone, followed by reduction. Enantiomeric resolution is achieved using chiral resolving agents like (S)-camphanyl chloride. For example, the racemic alcohol reacts with (S)-camphanyl chloride to form diastereomeric esters, which are separated via repeated recrystallization in ethanol. The optical purity of resolved enantiomers is validated by HPLC on chiral stationary phases (e.g., Pirkle-type (R)-dinitrobenzoylphenylglycine columns), with reported optical rotations of [α]D = +49° (c = 0.1, EtOH) for the (+)-enantiomer .

What factors influence the selection of chiral derivatization agents (CDAs) like (+)-1-(9-Fluorenyl)ethyl chloroformate [(+)-FLEC] for enantiomeric analysis?

Advanced Research Question

Methodological Answer:

Key variables affecting CDA performance include:

Optimization requires testing these parameters systematically using design-of-experiment (DoE) approaches.

How can conflicting chromatographic results when using (+/-)-1-(9-Fluorenyl)ethanol-based CDAs be resolved?

Advanced Research Question

Methodological Answer:

Contradictions in retention times or enantiomer elution order often arise from:

- pH variability : Slight shifts in mobile phase pH alter ionization states, affecting interactions with the stationary phase. Buffers (e.g., phosphate, acetate) should be used to maintain pH ±0.1 units .

- Batch-to-batch CDA purity : Impurities in the CDA synthesis (e.g., residual chloroformate) can cause side reactions. Quality control via NMR or LC-MS is critical .

- Column aging : Degradation of chiral stationary phases reduces resolution. Regular column calibration with standard enantiomers (e.g., atenolol) is recommended .

What analytical techniques are recommended for assessing enantiomeric purity of 1-(9-Fluorenyl)ethanol derivatives?

Basic Research Question

Methodological Answer:

- Chiral HPLC : Use columns with immobilized Pirkle-type phases (e.g., (R)-DNB-phenylglycine) and UV detection at 254 nm. Retention times are compared against optically pure standards .

- Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee for (+)-enantiomer) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular integrity, while tandem MS (MS/MS) identifies diastereomer-specific fragments .

What are the interdisciplinary applications of (+/-)-1-(9-Fluorenyl)ethanol in material science and biology?

Advanced Research Question

Methodological Answer:

- Material Science : Fluorenyl-based alcohols serve as precursors for metallophthalocyanines used in volatile organic compound (VOC) sensors. For example, dinuclear cobalt phthalocyanines derived from 9H-fluorene dimethanol exhibit selective responses to toluene vapors .

- Biology : (+)-FLEC is used to derivatize amino acids or neurotransmitters (e.g., dopamine) for enantioselective LC-MS quantification in plasma .

- Catalysis : Resolved enantiomers act as chiral ligands in asymmetric catalysis. For instance, Cu(II) complexes with fluorenyl ethanol derivatives achieve enantioselectivity (>80% ee) in Diels-Alder reactions .

How does the fluorenyl group enhance the stability of derivatives in analytical applications?

Basic Research Question

Methodological Answer:

The rigid, aromatic fluorenyl moiety improves derivative stability via:

- Steric protection : Bulky structure shields the derivatized functional group (e.g., amine or alcohol) from hydrolysis .

- UV detectability : Strong absorbance at 254 nm enables sensitive detection in HPLC without requiring fluorescent tags .

- Thermal resilience : Derivatives remain stable during GC-MS analysis at temperatures up to 250°C .

What strategies mitigate racemization during derivatization with (+)-FLEC?

Advanced Research Question

Methodological Answer:

Racemization occurs due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。